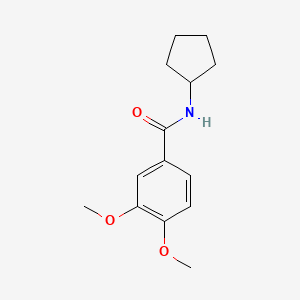

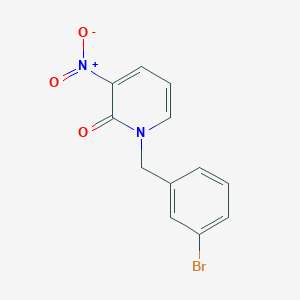

![molecular formula C18H14ClN3O B5603429 2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)

2-[(4-chlorophenyl)amino]-N-phenylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-chlorophenyl)amino]-N-phenylnicotinamide often involves multi-step chemical reactions, utilizing various reagents and catalysts to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of related compounds has been achieved through the condensation of appropriate amines and acids or their derivatives, often catalyzed by environmental-friendly methods such as ultrasound-promoted synthesis (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is typically characterized using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms, the geometry of the molecule, and the presence of intramolecular and intermolecular interactions, such as hydrogen bonding, that influence the stability and reactivity of the compound. For example, similar compounds have shown a range of weak interactions in their crystal structures, including hydrogen bonds and π-π interactions, which are crucial for their molecular assembly and properties (Mandal & Patel, 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds can be influenced by the presence of functional groups and the overall molecular structure. These compounds may undergo a range of chemical reactions, including substitution, addition, and cyclization reactions, depending on the reaction conditions and the nature of the reactants. The antimicrobial activities of some derivatives have been explored, showing moderate to high activity against certain bacteria and fungi, indicating the potential utility of these compounds in developing new therapeutic agents (Guna et al., 2012).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through experimental studies involving various analytical techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the behavior of this compound in chemical syntheses and potential applications. Computational studies, including density functional theory (DFT), can provide insights into the electronic structure, reactivity descriptors, and interaction energies, offering a deeper understanding of the chemical properties of these compounds (Kubba & Rahim, 2018).

Scientific Research Applications

Antimicrobial Applications

- Antimicrobial and Antifungal Activities : Compounds derived from the synthesis involving 2-[(4-chlorophenyl)amino] structures, such as thiazole derivatives, have shown moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. These findings suggest potential applications in combating infections caused by these pathogens (Kubba & Rahim, 2018).

Anticancer Applications

- Anticancer Activity : Derivatives such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile have been evaluated for in-vitro anticancer activities against multiple human tumor cell lines, indicating significant potential as anticancer agents. Among the synthesized derivatives, certain compounds exhibited high GI50 values, suggesting effective growth inhibition of cancer cells (Tiwari et al., 2016).

Materials Science Applications

- Corrosion Inhibition : Studies on 2-amino-4-(4-chlorophenyl)-thiazole derivatives as corrosion inhibitors for iron have utilized density functional theory (DFT) calculations and molecular dynamics simulations. These compounds demonstrated promising corrosion inhibition performances, suggesting their utility in protecting metals from corrosion (Kaya et al., 2016).

Drug Development and Molecular Interaction Studies

- Trypanothione Reductase Inhibition : Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, a new class of trypanothione reductase inhibitors, have shown strong antitrypanosomal and antileishmanial activity in vitro. These findings indicate their potential in the development of new treatments for trypanosomiasis and leishmaniasis (Parveen et al., 2005).

properties

IUPAC Name |

2-(4-chloroanilino)-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O/c19-13-8-10-15(11-9-13)21-17-16(7-4-12-20-17)18(23)22-14-5-2-1-3-6-14/h1-12H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSNKHYPLWYDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)

![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)

![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)

![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)

![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)